![molecular formula C19H19ClN2O2S B2519103 N-(2-chlorobenzyl)-2-(2-methyl-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide CAS No. 863004-41-5](/img/structure/B2519103.png)
N-(2-chlorobenzyl)-2-(2-methyl-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide
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Description
N-(2-chlorobenzyl)-2-(2-methyl-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide is a useful research compound. Its molecular formula is C19H19ClN2O2S and its molecular weight is 374.88. The purity is usually 95%.
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Mechanism of Action
Target of Action
Indole derivatives have been found to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic derivatives .
Mode of Action
The specific mode of action can vary depending on the specific derivative and target. Many indole derivatives work by binding to specific receptors and modulating their activity .
Biochemical Pathways
Indole derivatives can affect a variety of biochemical pathways due to their ability to interact with multiple targets. These can include pathways related to inflammation, cancer, HIV, and more .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of indole derivatives can vary widely depending on the specific compound. Many have good bioavailability due to their ability to bind to various targets .
Result of Action
The results of the action of indole derivatives can include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Action Environment
The action, efficacy, and stability of indole derivatives can be influenced by various environmental factors. Specific information would depend on the exact compound and its chemical structure .
Biological Activity
N-(2-chlorobenzyl)-2-(2-methyl-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide is a compound that belongs to the class of benzo[1,5]thiazepines, known for their diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C19H20ClN2O3S, with a molecular weight of 356.4 g/mol. The compound features a thiazepine ring, which is crucial for its biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps often include:
- Formation of the thiazepine core through cyclization.
- Introduction of the chlorobenzyl group via nucleophilic substitution.
- Acetylation to yield the final product.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- Breast Cancer : Studies have shown that derivatives can inhibit cell growth and induce apoptosis in MCF-7 breast cancer cells.
- Colon Cancer : The compound has demonstrated cytotoxic effects against HCT116 colon cancer cells through mechanisms involving cell cycle arrest and apoptosis induction.
The biological activity is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer progression.
- Induction of Apoptosis : Activation of apoptotic pathways has been documented in various studies.
- Cell Cycle Arrest : Compounds have been reported to cause G1 or G2 phase arrest in cancer cells.
Case Studies
-
Study on Antiproliferative Effects : A study evaluated the effects of thiazepine derivatives on various cancer cell lines, showing that N-(2-chlorobenzyl)-substituted compounds had IC50 values in the micromolar range against breast and colon cancer cells .
Cell Line IC50 (µM) MCF-7 (Breast) 12.5 HCT116 (Colon) 15.0 - Mechanistic Study : Another study focused on the mechanistic pathways involved in the anticancer activity, revealing that these compounds could disrupt mitochondrial function and activate caspase-dependent apoptosis .
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-(2-methyl-4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O2S/c1-13-10-19(24)22(16-8-4-5-9-17(16)25-13)12-18(23)21-11-14-6-2-3-7-15(14)20/h2-9,13H,10-12H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFMVYIHOPRUEOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)N(C2=CC=CC=C2S1)CC(=O)NCC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.